molecular formula C17H20N4O2S B15105159 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide

Cat. No.: B15105159
M. Wt: 344.4 g/mol
InChI Key: IPFLHDVWAVGKML-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a cinnoline and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves the following steps:

    Formation of the Cinnoline Moiety: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is usually formed via the condensation of 2-aminothiophenol with a carbonyl compound.

    Coupling of the Two Moieties: The final step involves coupling the cinnoline and benzothiazole moieties through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the cinnoline and benzothiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, the compound holds potential as a lead molecule for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylidene)acetamide
  • 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Uniqueness

What sets 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide apart from similar compounds is its dual ring structure, which imparts unique chemical and biological properties. This duality allows for a broader range of interactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H20N4O2S/c22-15(19-17-18-13-7-3-4-8-14(13)24-17)10-21-16(23)9-11-5-1-2-6-12(11)20-21/h9H,1-8,10H2,(H,18,19,22)

InChI Key

IPFLHDVWAVGKML-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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